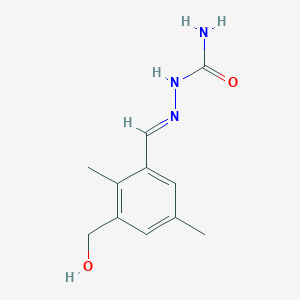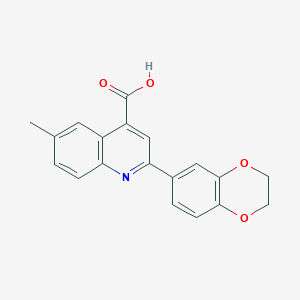![molecular formula C19H22N4O B5559983 N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)
N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine is of interest in the field of medicinal chemistry for its potential biological activities. It is synthesized and studied for various properties, including molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-component reactions, starting from simple precursors like malononitrile, aldehydes, and piperidine, yielding products through a one-spot reaction at room temperature. The structures of these compounds are confirmed using techniques like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using crystallographic studies, revealing key insights into their stereochemistry and intermolecular interactions. For example, single crystal X-ray diffraction studies have been used to elucidate the structures of novel piperazine derivatives, providing detailed information on their conformations and crystal packing (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the electrophilic fluorination of precursors has been employed to synthesize compounds targeting dopamine receptors, demonstrating the versatility of these molecules in chemical transformations (O. Eskola et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under various conditions. Analytical methods, including DFT calculations and thermal studies, provide insights into the stability and reactivity of the molecules under different temperatures and their electronic properties (P. Bharati et al., 2013).
Chemical Properties Analysis
The chemical properties of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine and related compounds, including their reactivity with different chemical reagents, binding affinities, and interactions with biological targets, are studied extensively. These investigations help in understanding their potential therapeutic uses and mechanisms of action. For instance, studies on related compounds have explored their binding affinities to receptors and their pharmacological effects, offering insights into their chemical behavior in biological systems (Barbara Malawska et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized, displaying significant antiarrhythmic and antihypertensive activities. These compounds, including a notable one with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated their effects through alpha-adrenolytic properties, highlighting the potential of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine derivatives in cardiovascular research (Malawska et al., 2002).
Antiviral Research
Research into bis(heteroaryl)piperazines (BHAPs), analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, has led to the discovery of compounds significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase. This indicates the relevance of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine derivatives in antiviral research, especially for HIV-1 (Romero et al., 1994).
Receptor Antagonism and Imaging
Compounds derived from N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine have been explored for their potential as 5-HT7 receptor antagonists, indicating their utility in neuropsychiatric disorder research. Such derivatives show promising activity and selectivity against various serotonin receptor subtypes (Yoon et al., 2008). Additionally, radiolabeled antagonists like [18F]p-MPPF have been developed for studying 5-HT1A receptors with positron emission tomography (PET), showcasing the applicability of these derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E,E)-3-(2-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-18-9-3-2-7-17(18)8-6-12-21-23-15-13-22(14-16-23)19-10-4-5-11-20-19/h2-12H,13-16H2,1H3/b8-6+,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHKOPZLUFYISE-QCDJPJHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)
![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)
![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)


![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)